An In-Depth Technical Guide to 4-Chloro-2-nitro-1-(phenylthio)benzene
An In-Depth Technical Guide to 4-Chloro-2-nitro-1-(phenylthio)benzene
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-nitro-1-(phenylthio)benzene (CAS No. 4548-56-5), a diaryl sulfide of significant interest as a versatile intermediate in synthetic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its broader reactivity profile. Furthermore, we explore its potential applications, particularly within the context of medicinal chemistry and drug development, supported by a discussion of the well-established importance of the diaryl sulfide scaffold. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers aiming to utilize this compound in their synthetic endeavors.
Introduction: The Strategic Value of a Functionalized Diaryl Sulfide
4-Chloro-2-nitro-1-(phenylthio)benzene is a polysubstituted aromatic compound featuring a diaryl sulfide linkage. This structural motif is a cornerstone in medicinal chemistry and materials science, valued for its conformational flexibility and ability to engage in various non-covalent interactions. The specific arrangement of substituents on this molecule—a chloro group, a nitro group, and a phenylthio moiety—renders it a particularly useful synthetic building block. The electron-withdrawing nitro group powerfully activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chloro group a readily displaceable leaving group for the introduction of further complexity. This inherent reactivity profile allows for the strategic and controlled construction of more elaborate molecular architectures.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 4548-56-5 | [PubChem][1] |
| IUPAC Name | 4-chloro-2-nitro-1-(phenylthio)benzene | [PubChem][1] |
| Molecular Formula | C₁₂H₈ClNO₂S | [PubChem][1] |
| Molecular Weight | 265.72 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)[O-] | [PubChem][1] |
| InChI Key | GSQPMKQJTMHIFH-UHFFFAOYSA-N | [PubChem][1] |
| Appearance | Expected to be a crystalline solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, CHCl₃, and moderately soluble in less polar solvents like cyclohexane upon heating. | [PrepChem.com][2] |
Synthesis and Mechanistic Rationale
The preparation of 4-Chloro-2-nitro-1-(phenylthio)benzene is reliably achieved through a nucleophilic aromatic substitution (SNAr) reaction. The protocol described herein is a robust and scalable method for laboratory synthesis.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis hinges on the SNAr mechanism, a cornerstone of aromatic chemistry.[3] The key to this reaction's success is the presence of a strong electron-withdrawing group (EWG)—in this case, the nitro group (—NO₂)—positioned ortho or para to a good leaving group (the chloro group, —Cl).[4]
The EWG serves two critical functions:
-
Activation: It polarizes the aromatic ring, rendering the carbon atom attached to the leaving group (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile.[5]
-
Stabilization: It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance delocalization of the negative charge.[3]
In this specific synthesis, the nucleophile is the thiophenolate anion, generated in situ from thiophenol and a base.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Detailed Experimental Protocol
The following protocol is adapted from a verified synthetic procedure.[2]
Materials:
-
Thiophenol (10.0 g, 91 mmol)
-
Potassium hydroxide (KOH) (6.2 g, 95 mmol, ~1.05 eq)
-
2,5-Dichloronitrobenzene (17 g, 91 mmol)
-
Dimethylformamide (DMF) (170 mL)
-
Chloroform (CHCl₃)
-
1 N Sodium hydroxide (NaOH) solution
-
1 N Hydrochloric acid (HCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
Procedure:
-
Nucleophile Generation: To a suitable reaction vessel equipped with a magnetic stirrer, add thiophenol (10.0 g) and DMF (170 mL). Stir the solution and add potassium hydroxide (6.2 g). Continue stirring until the KOH has completely dissolved, forming the potassium thiophenolate salt. The use of a slight excess of KOH ensures complete deprotonation of the thiophenol.
-
SNAr Reaction: To the stirring solution of potassium thiophenolate, add 2,5-dichloronitrobenzene (17 g). Heat the reaction mixture to 70°C and maintain this temperature with stirring for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After 3 hours, cool the reaction mixture to room temperature. Remove the DMF solvent under reduced pressure using a rotary evaporator. Partition the resulting residue between chloroform and 1 N NaOH solution. The organic layer is then sequentially washed with 1 N NaOH, water, 1 N HCl, and finally water. These washing steps are crucial to remove any unreacted thiophenol, excess base, and salts.
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: The final product is purified by crystallization from cyclohexane to yield 4-Chloro-2-nitro-1-(phenylthio)benzene.[2]
Caption: Step-by-step workflow for the synthesis of the target compound.
Reactivity and Synthetic Potential
The true value of 4-Chloro-2-nitro-1-(phenylthio)benzene lies in its potential for further chemical transformations.
-
Substitution of the Chloro Group: The primary site of reactivity is the chloro-substituted carbon. The activating effect of the ortho-nitro group makes the chloro substituent an excellent leaving group for a second SNAr reaction. This allows for the introduction of a wide array of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines can yield N-substituted 2-nitro-4-(phenylthio)anilines, which are valuable precursors for heterocyclic synthesis.[6]
-
Alkoxides/Phenoxides: Reaction with alkoxides or phenoxides can produce the corresponding ethers.
-
Other Nucleophiles: Other sulfur, oxygen, or nitrogen-based nucleophiles can be employed to generate a diverse library of compounds.
-
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation yields a 4-chloro-2-(phenylthio)aniline derivative. The resulting amino group can then be used in a variety of subsequent reactions, such as diazotization, acylation, or as a nucleophile itself.
-
Cross-Coupling Reactions: While less common for this specific substrate due to the high activation towards SNAr, the chloro-substituent could potentially participate in palladium-catalyzed cross-coupling reactions, although forcing conditions might be required.
Relevance in Drug Discovery and Development
Diaryl sulfides are recognized as "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] The sulfur atom, with its ability to act as a hydrogen bond acceptor and its non-planar geometry, provides a unique scaffold for drug design.
While specific biological activities for 4-Chloro-2-nitro-1-(phenylthio)benzene are not widely reported, its structure represents a key starting point for the synthesis of analogues with potential therapeutic applications. For instance, diaryl sulfide derivatives have been investigated as:
-
Anti-cancer agents [7]
-
Corrosion inhibitors , which can provide insights into molecular interactions with surfaces.[9]
The synthetic versatility of the target compound allows for the systematic modification of the scaffold to probe structure-activity relationships (SAR). The phenylthio and chloro-nitro-phenyl rings can be independently functionalized to optimize binding to biological targets.
Characterization and Analytical Profile
Confirmation of the structure and purity of the synthesized 4-Chloro-2-nitro-1-(phenylthio)benzene is essential. While a full experimental dataset is not publicly available, the following provides an expected analytical profile based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the chloro-nitro-phenyl ring will be significantly influenced by the electronic effects of the substituents and will likely appear as a complex multiplet in the downfield region (approx. 7.0-8.5 ppm). The protons of the phenylthio group will appear as a multiplet in a slightly more upfield region (approx. 7.2-7.6 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR will show 12 distinct signals for the aromatic carbons, with the carbon atoms directly attached to the electron-withdrawing nitro group and the electronegative chlorine and sulfur atoms appearing at characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (265.72 g/mol ), along with a characteristic M+2 peak at approximately 3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), as well as C-S and C-Cl stretching vibrations.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Chloro-2-nitro-1-(phenylthio)benzene.
| Hazard Statement | Description | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation | Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. |
Source: [PubChem][1]
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-Chloro-2-nitro-1-(phenylthio)benzene is a valuable and highly reactive synthetic intermediate. Its facile preparation via nucleophilic aromatic substitution, coupled with the strategic positioning of its functional groups, makes it an ideal starting material for the synthesis of a wide range of more complex molecules. For researchers in organic synthesis and drug discovery, this compound offers a reliable entry point into the diverse and biologically relevant chemical space of diaryl sulfides and their derivatives. This guide has provided the foundational knowledge required to confidently synthesize, characterize, and further elaborate this promising chemical entity.
References
-
PrepChem.com. Synthesis of 4-chloro-2-nitro-1-(phenylthio)benzene (32). Available from: [Link]
- Google Patents. CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 4'-chloro-2-nitrobiphenyl. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
-
Filo. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro compound. Available from: [Link]
-
PubChem. 4-Chloro-2-nitro-1-(phenylthio)benzene. Available from: [Link]
- Google Patents. CN101481311A - Preparation of 4-chloro-2-nitrophenol.
-
Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. Available from: [Link]
-
Wikipedia. 4-Nitrochlorobenzene. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-2-nitro- (CAS 88-73-3). Available from: [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]
-
PubChem. Benzene, 1-((2-chloroethyl)thio)-4-nitro-. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
MDPI. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study. Available from: [Link]
-
ScienceDirect. Purification and Characterization of the Arylsulfatase Synthesized by Pseudomonas aeruginosa PAO During Growth in Sulfate-Free M. Available from: [Link]
-
NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Available from: [Link]
-
NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available from: [Link]
-
PubMed. Purification and characterization of arylsulfatase from Sphingomonas sp. AS6330. Available from: [Link]
-
Taylor & Francis Online. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available from: [Link]
- Google Patents. CN105017025A - Preparation method of 4'-chloro-2-nitrobiphenyl.
-
NIST. Benzene, 1-chloro-4-nitro-. Available from: [Link]
-
NJ.gov. HAZARD SUMMARY BENZENE, 1-(CHLORO- METHYL)-4-NITRO-. Available from: [Link]
-
PubMed. Purification and characterization of the arylsulfatase synthesized by Pseudomonas aeruginosa PAO during growth in sulfate-free medium and cloning of the arylsulfatase gene (atsA). Available from: [Link]
-
ACS Publications. Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-nitro-4-(phenylthio)- (CAS 952-97-6). Available from: [Link]
-
ACS Publications. Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Available from: [Link]
-
Thieme Chemistry. Use of Hexamethyldisilathiane for the Synthesis of Diaryl Sulfides. Available from: [Link]
Sources
- 1. 4-Chloro-2-nitro-1-(phenylthio)benzene | C12H8ClNO2S | CID 376977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. Discuss the mechanism of nucleophilic substitution reaction of aryl nitro.. [askfilo.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Use of Hexamethyldisilathiane for the Synthesis of Diaryl Sulfides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Diaryl Sulfide Derivatives as Potential Iron Corrosion Inhibitors: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
